Product packaging for 4-(Aminomethyl)-3,5-difluorobenzonitrile(Cat. No.:CAS No. 633336-81-9)

4-(Aminomethyl)-3,5-difluorobenzonitrile

Cat. No.: B3037829
CAS No.: 633336-81-9
M. Wt: 168.14 g/mol
InChI Key: GJJOHACEMLNFRG-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3,5-difluorobenzonitrile is a useful research compound. Its molecular formula is C8H6F2N2 and its molecular weight is 168.14 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2N2 B3037829 4-(Aminomethyl)-3,5-difluorobenzonitrile CAS No. 633336-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-3,5-difluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2H,4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJOHACEMLNFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CN)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Aminomethyl 3,5 Difluorobenzonitrile

Retrosynthetic Analysis of 4-(Aminomethyl)-3,5-difluorobenzonitrile (B2601831)

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of viable synthetic routes. The primary disconnections involve the carbon-nitrogen bond of the aminomethyl group and the carbon-carbon bond of the nitrile group, as well as the carbon-fluorine bonds.

Primary Disconnections:

C-N Bond Disconnection: This approach suggests the formation of the aminomethyl group in the final steps of the synthesis. This can be achieved through various methods, including the reduction of a nitrile or an amide, the amination of a halomethyl group, or the reductive amination of a corresponding aldehyde. Precursors for this strategy would include 4-(halomethyl)-3,5-difluorobenzonitrile, 4-formyl-3,5-difluorobenzonitrile, or 4-cyano-3,5-difluorobenzamide.

C-C (Nitrile) Bond Disconnection: This strategy focuses on introducing the nitrile group onto a pre-functionalized benzene (B151609) ring. A common method for this transformation is the Sandmeyer reaction, starting from an aromatic amine, or a Rosenmund-von Braun reaction from an aryl halide. This would suggest precursors like 4-(aminomethyl)-3,5-difluoroaniline or 4-(aminomethyl)-3,5-difluorobromobenzene.

C-F Bond Disconnection: This approach considers the fluorination of a non-fluorinated or partially fluorinated benzonitrile (B105546) derivative. Directed fluorination methods would be required to achieve the specific 3,5-difluoro substitution pattern. This is often a more challenging approach due to the high reactivity of fluorinating agents and the need for precise regioselectivity.

Established Synthetic Routes to this compound

Based on the retrosynthetic analysis, several multi-step synthetic routes have been established for the preparation of this compound. These routes often start from readily available precursors and employ a sequence of reliable chemical transformations.

Multi-Step Synthesis from Readily Available Precursors

One common route begins with a commercially available difluoroaniline derivative. For instance, the synthesis can commence from 3,5-difluoroaniline. The amino group can be converted to a nitrile group via the Sandmeyer reaction. Subsequent functionalization at the 4-position can then be carried out to introduce the aminomethyl group.

Another established pathway starts from 3,5-difluorobenzoic acid. The carboxylic acid can be converted to an amide, which is then dehydrated to the corresponding benzonitrile. The aminomethyl group can be introduced at a later stage through various methods.

A key intermediate in some synthetic pathways is 4-amino-3,5-difluorobenzonitrile (B171853). A documented synthesis of this compound starts from 4-bromo-2,6-difluoroaniline, which is reacted with copper(I) cyanide in a Rosenmund-von Braun reaction. wikipedia.org

Strategies for Aminomethyl Group Introduction

The introduction of the aminomethyl group is a critical step in the synthesis of the target molecule. Several strategies have been employed:

Reduction of an Azide (B81097): A prominent method involves the synthesis of 4-(azidomethyl)-3,5-difluorobenzonitrile as a key intermediate. This azide can then be reduced to the desired primary amine. The reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., using palladium on carbon) or with reagents like sodium borohydride (B1222165). A patent describes the synthesis of this compound from 4-(azidomethyl)-3,5-difluorobenzonitrile in high yield.

Gabriel Synthesis: This classical method for preparing primary amines can be applied by reacting 4-(halomethyl)-3,5-difluorobenzonitrile with potassium phthalimide, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. nih.govwikipedia.org This method offers the advantage of avoiding over-alkylation, which can be a problem with direct amination of halides.

Reductive Amination: If 4-formyl-3,5-difluorobenzonitrile is accessible, it can be converted to the target amine via reductive amination. organic-chemistry.org This one-pot reaction involves the formation of an imine with ammonia (B1221849), which is then reduced in situ using a suitable reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.

Rearrangement Reactions: Name reactions such as the Hofmann, Curtius, or Lossen rearrangements can also be considered for the introduction of an amino group. These reactions typically start from a carboxylic acid derivative (amide, acyl azide, or hydroxamic acid, respectively) and result in the formation of an amine with one less carbon atom. wikipedia.orgwikipedia.org

Nitrile Group Installation Techniques

The installation of the nitrile group is another crucial transformation in the synthesis. Common methods include:

Sandmeyer Reaction: This well-established reaction involves the diazotization of an aromatic primary amine, such as a 4-substituted-3,5-difluoroaniline, followed by treatment with a cyanide salt, typically copper(I) cyanide.

Rosenmund-von Braun Reaction: This method allows for the direct conversion of an aryl halide to an aryl nitrile using copper(I) cyanide, often in a high-boiling polar aprotic solvent like DMF or NMP. wikipedia.org

Dehydration of Amides: Primary amides can be dehydrated to nitriles using a variety of reagents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).

Directed Fluorination Methodologies on Benzonitrile Scaffolds

While less common for this specific target due to the availability of fluorinated starting materials, directed fluorination of a benzonitrile scaffold is a potential strategy. This would involve the use of electrophilic fluorinating agents, such as N-fluorobenzenesulfonimide (NFSI), or nucleophilic fluorinating agents in combination with a directing group to achieve the desired 3,5-difluoro substitution pattern. The success of such a strategy would depend heavily on the regioselectivity of the fluorination reaction.

Novel and Green Chemistry Approaches in this compound Synthesis

Recent trends in organic synthesis focus on the development of more sustainable and environmentally friendly methods. While specific green chemistry approaches for the synthesis of this compound are not extensively documented, general principles can be applied:

Catalytic Methods: The use of catalytic amounts of reagents instead of stoichiometric amounts can significantly reduce waste. For instance, developing catalytic versions of the Sandmeyer or Rosenmund-von Braun reactions would be a step towards a greener synthesis.

Flow Chemistry: Performing multi-step syntheses in a continuous flow system can offer advantages in terms of safety, efficiency, and scalability. It allows for precise control of reaction parameters and can minimize the use of solvents.

Biocatalysis: The use of enzymes to carry out specific transformations can offer high selectivity and mild reaction conditions, reducing the need for protecting groups and harsh reagents. While not yet reported for this specific compound, the development of biocatalytic methods for amination or nitrilation could be a future direction.

Safer Reagents and Solvents: Replacing hazardous reagents and solvents with greener alternatives is a key aspect of green chemistry. For example, exploring the use of ionic liquids or supercritical fluids as reaction media could reduce the environmental impact of the synthesis.

Catalytic Synthesis Pathways and Ligand Design

The catalytic reduction of the nitrile group in a precursor like 4-cyano-3,5-difluorobenzaldehyde or a protected variant is a primary pathway to obtain this compound. This transformation is typically achieved through catalytic hydrogenation. wikipedia.org

Catalysts: Commonly employed catalysts for nitrile hydrogenation include heterogeneous catalysts such as Raney nickel, palladium on carbon (Pd/C), and platinum dioxide. wikipedia.org These catalysts are favored for their high activity and ease of separation from the reaction mixture. For instance, a continuous catalytic transfer hydrogenation of benzonitrile to benzylamine (B48309) has been demonstrated using a palladium on carbon catalyst. rsc.orgrsc.org Homogeneous catalysts, such as ruthenium and rhodium complexes, offer higher selectivity and milder reaction conditions. thieme-connect.de Ruthenium pincer complexes, for example, have shown high efficiency in the low-pressure hydrogenation of nitriles to primary amines. acsgcipr.org

Ligand Design: In homogeneous catalysis, the design of ligands is crucial for controlling the activity and selectivity of the metal center. For the reduction of nitriles, phosphine-based ligands such as triphenylphosphine (B44618) and ferrocene-based ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) are often utilized with ruthenium catalysts. thieme-connect.de The electronic and steric properties of the ligand can be tuned to prevent the formation of secondary and tertiary amine byproducts by minimizing the reaction of the newly formed primary amine with the intermediate imine. wikipedia.org For instance, a ruthenium bis(pyrazolyl)borate scaffold has been reported to enable cooperative reduction reactivity, leading to selective nitrile reduction. nih.gov The design of ligands that facilitate the activation of the nitrile group while preventing over-alkylation is a key area of research.

Catalyst SystemLigand TypeAdvantages
Raney Nickel-High activity, cost-effective
Palladium on Carbon (Pd/C)-Good activity, widely available
Ruthenium-pincer complexesPNP ligandsHigh selectivity, mild conditions
Ruthenium-NHC complexesN-Heterocyclic CarbenesHigh selectivity for electron-rich nitriles

Flow Chemistry Applications for Enhanced Throughput

Flow chemistry offers significant advantages for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. The reduction of nitriles is often highly exothermic, and flow reactors provide superior heat and mass transfer, allowing for better temperature control and preventing runaway reactions.

A continuous-flow system for the transfer hydrogenation of benzonitrile has been developed, demonstrating a 15-fold increase in catalyst productivity compared to batch processes. rsc.orgrsc.org This setup typically involves pumping a solution of the nitrile precursor and a hydrogen source (e.g., hydrogen gas or a transfer hydrogenation agent) through a packed-bed reactor containing a heterogeneous catalyst. The continuous nature of the process allows for higher throughput and easier automation. Furthermore, in-line purification techniques can be integrated into the flow system to streamline the entire synthesis.

Table of Flow Chemistry Parameters for Nitrile Reduction:

ParameterTypical Range/ValueImpact on Reaction
Flow Rate0.1 - 10 mL/minAffects residence time and conversion
Temperature25 - 150 °CInfluences reaction rate and selectivity
Pressure1 - 100 barIncreases hydrogen solubility and reaction rate
Catalyst BedPacked with Pd/C, Raney Ni, etc.Provides active sites for hydrogenation
Hydrogen SourceH₂ gas, formic acid, isopropanolDetermines the type of hydrogenation

Sustainable Reagent and Solvent Utilization

Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of this compound, this translates to the use of greener reagents and solvents.

Sustainable Reagents: Catalytic transfer hydrogenation (CTH) presents a safer and more sustainable alternative to using high-pressure hydrogen gas. acsgcipr.org Common hydrogen donors for CTH include formic acid, ammonium (B1175870) formate, and isopropanol, which are easier to handle than gaseous hydrogen. rsc.orgrsc.org Ammonia borane (B79455) has also been reported as a metal-free reducing agent for the conversion of nitriles to primary amines, offering an environmentally benign option with hydrogen and ammonia as byproducts. acs.orgorganic-chemistry.org

Green Solvents: The choice of solvent is critical for the environmental impact of a synthesis. Traditional solvents like tetrahydrofuran (B95107) (THF) and methanol (B129727) are effective but have environmental drawbacks. Research is focused on replacing these with greener alternatives. Ethanol-water mixtures have been successfully used in the continuous-flow transfer hydrogenation of benzonitrile, reducing the reliance on volatile organic solvents. rsc.org Supercritical fluids, such as supercritical carbon dioxide, are also being explored as reaction media for hydrogenations, as they are non-toxic, non-flammable, and can be easily removed and recycled.

Optimization of Synthetic Parameters for Improved Yield and Selectivity in this compound Production

Optimizing the synthetic parameters is crucial for maximizing the yield and selectivity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, pressure, and reaction time.

For the catalytic hydrogenation of a nitrile precursor, a screening of different catalysts (e.g., Pd/C, Raney Ni, PtO₂) and catalyst loadings is the first step. The solvent can significantly influence the reaction; for instance, the presence of ammonia or an amine in the reaction mixture can help to suppress the formation of secondary and tertiary amine byproducts. wikipedia.org

Table of Optimized Reaction Conditions for Benzonitrile Hydrogenation (Model Reaction):

CatalystSolventTemperature (°C)Pressure (bar)Selectivity for Primary Amine (%)
5 wt% Pd/CEthanol/Water40696
Raney NickelMethanol/Ammonia10080>95
Ru-PNP complexToluene8035>99

Data adapted from model reactions on similar substrates. rsc.orgacsgcipr.orgacs.org

The temperature and hydrogen pressure are critical parameters that need to be carefully controlled. Higher temperatures and pressures generally lead to faster reaction rates but can also promote side reactions such as hydrodefluorination or the formation of byproducts. acs.org Design of Experiments (DoE) is a powerful statistical tool that can be employed to systematically investigate the effects of multiple parameters and their interactions to identify the optimal reaction conditions.

Scalability Considerations for Research and Development of this compound

Scaling up the synthesis of this compound from the laboratory to pilot or industrial scale presents several challenges that need to be addressed during the research and development phase.

Key Scalability Challenges:

Heat Management: The hydrogenation of nitriles is a highly exothermic process. On a large scale, efficient heat dissipation is critical to prevent thermal runaways. The use of continuous flow reactors or specialized batch reactors with efficient cooling systems is essential.

Mass Transfer: In heterogeneous catalysis, the rate of reaction can be limited by the mass transfer of hydrogen from the gas phase to the liquid phase and then to the catalyst surface. Efficient stirring and gas dispersion are crucial in batch reactors. Packed-bed flow reactors can offer superior mass transfer characteristics.

Catalyst Handling and Recovery: On a large scale, the handling of pyrophoric catalysts like Raney nickel requires strict safety protocols. The efficient recovery and recycling of expensive precious metal catalysts (e.g., palladium, platinum, ruthenium) are critical for the economic viability of the process.

Process Safety: The use of high-pressure hydrogen gas on a large scale poses significant safety risks. Implementing robust safety measures, including the use of certified high-pressure equipment and potentially switching to safer transfer hydrogenation methods, is paramount. acsgcipr.org

Purification: The isolation and purification of the final product on a large scale can be challenging. The development of a robust and scalable purification method, such as crystallization or distillation, is a key consideration.

The transition from batch to continuous manufacturing using flow chemistry is a promising strategy to address many of these scalability challenges, offering improved safety, efficiency, and consistency for the production of this compound. acs.org

Chemical Reactivity and Transformation Studies of 4 Aminomethyl 3,5 Difluorobenzonitrile

Reactivity of the Aminomethyl Moiety in 4-(Aminomethyl)-3,5-difluorobenzonitrile (B2601831)

The aminomethyl group (-CH₂NH₂) is a primary amine, making its nitrogen atom nucleophilic due to the presence of a lone pair of electrons. This nucleophilicity is the basis for a variety of important chemical transformations.

The primary amine of this compound can act as a nucleophile in substitution reactions, particularly with alkyl halides. This reaction proceeds via a standard Sₙ2 mechanism, leading to the formation of secondary and tertiary amines. The reaction involves the attack of the amine's lone pair on the electrophilic carbon of the alkyl halide, displacing the halide ion.

These alkylation reactions are fundamental for introducing new alkyl groups to the molecule, thereby modifying its steric and electronic properties. The degree of alkylation (mono- vs. di-alkylation) can often be controlled by adjusting the stoichiometry of the reactants.

Table 1: Representative Nucleophilic Substitution Reactions

Reactant Product Typical Conditions
Methyl Iodide 4-((Methylamino)methyl)-3,5-difluorobenzonitrile K₂CO₃, Acetonitrile, RT
Benzyl Bromide 4-((Benzylamino)methyl)-3,5-difluorobenzonitrile Et₃N, THF, Reflux

One of the most significant reactions of the aminomethyl group is its acylation to form amides. This transformation is crucial for building larger molecular structures, including peptidomimetics, which are compounds that mimic the structure and function of peptides. nih.gov The reaction typically involves treating the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), or by using a carboxylic acid in the presence of a peptide coupling agent.

Common coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) facilitate the formation of the amide bond under mild conditions, minimizing side reactions and racemization if chiral carboxylic acids are used. biosynth.com This method is a cornerstone of solid-phase peptide synthesis and is broadly applicable in medicinal chemistry. nih.gov

Table 2: Amide Bond Formation Reactions

Carboxylic Acid/Derivative Coupling Agent/Method Product
Acetic Anhydride Pyridine (B92270), DCM, 0 °C to RT N-((4-cyano-2,6-difluorophenyl)methyl)acetamide
Benzoic Acid HBTU, DIPEA, DMF N-((4-cyano-2,6-difluorophenyl)methyl)benzamide
N-Boc-glycine TBTU, DIPEA, DMF tert-butyl (2-(((4-cyano-2,6-difluorophenyl)methyl)amino)-2-oxoethyl)carbamate

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. unsri.ac.idmdpi.com This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the final imine product. unsri.ac.id

The formation of the C=N double bond is a reversible process, and the reaction is often driven to completion by removing the water formed during the reaction. Schiff bases are versatile intermediates in organic synthesis and are important in the development of various chemical entities due to their coordination ability with metal ions. mdpi.com

Table 3: Imine (Schiff Base) Formation

Carbonyl Compound Product Typical Conditions
Benzaldehyde (E)-4-((benzylideneamino)methyl)-3,5-difluorobenzonitrile Toluene, Dean-Stark trap, reflux
Acetone 3,5-difluoro-4-((isopropylideneamino)methyl)benzonitrile Methanol (B129727), catalytic acetic acid, RT

Reactivity of the Nitrile Group in this compound

The nitrile (-C≡N) group is a versatile functional group characterized by a polarized triple bond, with an electrophilic carbon atom and a nucleophilic nitrogen atom. libretexts.orgresearchgate.net Its reactivity is influenced by the electron-withdrawing fluorine atoms on the aromatic ring, which can enhance the electrophilicity of the nitrile carbon. nih.govnih.gov

The nitrile group can be selectively reduced to a primary amine (-CH₂NH₂), a transformation that is highly valuable in synthetic chemistry. Various reducing agents can accomplish this conversion. Catalytic hydrogenation over catalysts like Raney nickel or palladium on carbon is a common method.

Alternatively, chemical hydrides are effective. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that readily reduces nitriles to primary amines. libretexts.orglibretexts.org For molecules with other reducible functional groups, milder or more selective reagents may be required. A reagent system comprising cobalt chloride and sodium borohydride (B1222165) has been shown to selectively reduce nitriles under mild conditions. google.com Similarly, diisopropylaminoborane (B2863991) has been used for the reduction of various aliphatic and aromatic nitriles. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aromatic ring, such as the fluorine atoms in the target molecule, generally accelerates the rate of reduction. nih.gov

Table 4: Selective Reduction of the Nitrile Group

Reagent Product Typical Conditions
H₂, Raney Ni (4-(aminomethyl)-3,5-difluorophenyl)methanamine Ethanol, high pressure
LiAlH₄ (4-(aminomethyl)-3,5-difluorophenyl)methanamine 1) THF, reflux; 2) H₂O workup
CoCl₂ / NaBH₄ (4-(aminomethyl)-3,5-difluorophenyl)methanamine Methanol, RT

The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. nih.gov This is a powerful, atom-economical method for synthesizing important heterocyclic scaffolds.

A prominent example is the reaction with azides (e.g., sodium azide) to form tetrazoles. This reaction is often catalyzed by Lewis acids or proceeds under thermal conditions. Another important [3+2] cycloaddition involves nitrile oxides, which react with nitriles to yield 1,2,4-oxadiazoles. nih.govrsc.org These cycloaddition reactions provide direct routes to heterocycles that are prevalent in medicinal chemistry and materials science.

Table 5: [2+3] Dipolar Cycloaddition Reactions

1,3-Dipole Product Typical Conditions
Sodium Azide (B81097) (NaN₃) 5-(4-(aminomethyl)-3,5-difluorophenyl)-1H-tetrazole NH₄Cl, DMF, 120 °C
Benzonitrile (B105546) N-oxide 3-phenyl-5-(4-(aminomethyl)-3,5-difluorophenyl)-1,2,4-oxadiazole Toluene, reflux

Hydrolysis and Amidation Transformations

The bifunctional nature of this compound, possessing both a nitrile and a primary aminomethyl group, allows for a range of selective transformations.

The hydrolysis of the nitrile group (-C≡N) to a carboxylic acid (-COOH) is a fundamental transformation. In related fluorinated aromatic nitriles, this is typically achieved under basic conditions. For instance, the hydrolysis of 4-amino-3,5-difluorobenzonitrile (B171853) to 4-amino-3,5-difluorobenzoic acid is accomplished by refluxing with aqueous sodium hydroxide (B78521). nih.gov This suggests that the nitrile group in this compound can be similarly converted to 4-(aminomethyl)-3,5-difluorobenzoic acid. The reaction proceeds through an intermediate amide, 4-(aminomethyl)-3,5-difluorobenzamide, which is subsequently hydrolyzed to the carboxylic acid. The kinetics of such hydrolyses can be complex, often following consecutive first-order reactions for the conversion of nitrile to amide and then amide to acid. researchgate.net

The primary amine of the aminomethyl group (-CH₂NH₂) is amenable to standard amidation reactions to form N-substituted amides. This transformation is one of the most frequently performed reactions in pharmaceutical and chemical synthesis. unimi.it A wide array of coupling reagents can be employed to facilitate the reaction between the amine and a carboxylic acid, including carbodiimides (like DCC or EDC), phosphonium (B103445) salts (like PyBOP), and uranium salts (like HATU). nih.gov These methods are generally high-yielding and tolerate a broad range of functional groups. The reaction involves the activation of the carboxylic acid, followed by nucleophilic attack from the amine.

Below is a table summarizing representative conditions for these transformations.

TransformationReagent(s)Typical ConditionsProduct
Nitrile Hydrolysis 1. NaOH (aq) 2. HCl (aq)Reflux, 24h4-(Aminomethyl)-3,5-difluorobenzoic acid
Amidation R-COOH, EDC, HOBtCH₂Cl₂ or DMF, Room TempN-{[4-(cyano)-2,6-difluorophenyl]methyl}alkanamide

Reactivity of the Difluorophenyl Core in this compound

The reactivity of the aromatic ring in this compound is heavily influenced by its substituents: two fluorine atoms, a nitrile group, and an aminomethyl group. These groups exert competing electronic effects that dictate the feasibility and regioselectivity of substitution reactions.

Aromatic Nucleophilic Substitution (SₙAr) Investigations

Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this molecule due to the presence of activating groups and potential leaving groups. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.commasterorganicchemistry.com

The difluorophenyl core of this compound is highly activated towards SₙAr for several reasons:

Electron-Withdrawing Group: The nitrile (-C≡N) group is strongly electron-withdrawing, which significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack. libretexts.org

Leaving Groups: The fluorine atoms can serve as excellent leaving groups. The reactivity of aryl halides in SₙAr reactions often follows the order F > Cl > Br > I, which is the reverse of the order seen in Sₙ1 and Sₙ2 reactions. chemistrysteps.com

The regioselectivity of the attack is directed by the electron-withdrawing nitrile group to the positions ortho and para to it. In this molecule, the fluorine atoms are located at the ortho positions relative to the nitrile group. Therefore, a nucleophile would preferentially attack the carbon atoms bearing the fluorine atoms. The aminomethyl group (-CH₂NH₂) is an electron-donating group by induction, which slightly counteracts the electron-withdrawing effect of the nitrile group but is generally not sufficient to prevent SₙAr on such an activated system.

Common nucleophiles used in SₙAr reactions include alkoxides, thiolates, and amines. chemistrysteps.com

Nucleophile (Nu⁻)Potential Product
RO⁻ (Alkoxide) 4-(Aminomethyl)-3-alkoxy-5-fluorobenzonitrile
RS⁻ (Thiolate) 4-(Aminomethyl)-3-(alkylthio)-5-fluorobenzonitrile
R₂NH (Amine) 4-(Aminomethyl)-3-(dialkylamino)-5-fluorobenzonitrile

Electrophilic Aromatic Substitution (EAS) Limitations

Electrophilic aromatic substitution (EAS) on the this compound ring is expected to be severely limited. In contrast to SₙAr, EAS reactions require an electron-rich aromatic ring to attack an electrophile. masterorganicchemistry.com The substituents on this molecule create a highly electron-deficient, or "deactivated," aromatic system. libretexts.org

The primary factors limiting EAS are:

Deactivating Groups: The nitrile group is a powerful deactivating group due to its strong electron-withdrawing resonance and inductive effects. uci.edu The fluorine atoms are also deactivating through their strong inductive electron withdrawal, which outweighs their weak resonance donation. libretexts.org

Competing Directing Effects: In the unlikely event of a reaction, the directing effects of the substituents are in conflict. The nitrile group is a meta-director, while the aminomethyl group and the fluorine atoms are ortho, para-directors. libretexts.orguci.edu The only available position on the ring is meta to the nitrile group and ortho to the aminomethyl group.

Given the cumulative deactivating effects of two fluorine atoms and a nitrile group, standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are unlikely to proceed under normal conditions. masterorganicchemistry.com Forcing conditions would likely lead to degradation of the starting material rather than the desired substitution.

Exploration of Tandem and Cascade Reactions Involving this compound

While no specific tandem or cascade reactions involving this compound have been detailed in the literature, its structure presents intriguing possibilities for such transformations. Cascade reactions, which involve two or more sequential bond-forming events under the same reaction conditions, offer a powerful strategy for the rapid synthesis of complex molecules from simple precursors. nih.gov

The functional groups of this compound could potentially participate in cascade sequences. For example:

Amine and Nitrile Participation: The primary amine could act as an initial nucleophile to react with an electrophilic partner. The nitrile group could then participate in a subsequent intramolecular cyclization step. Such sequences are common in the synthesis of heterocyclic compounds.

SₙAr-Cyclization Cascades: A tandem reaction could be envisioned where an SₙAr reaction at one of the C-F positions is followed by an intramolecular reaction involving the aminomethyl side chain. For instance, reaction with a bifunctional reagent could lead to the formation of a macrocycle or a fused ring system.

These potential pathways remain speculative but highlight the synthetic utility of this compound as a building block for more complex molecular architectures through the design of novel cascade reactions.

Derivatization and Analogue Synthesis of 4 Aminomethyl 3,5 Difluorobenzonitrile

Design Principles for Novel 4-(Aminomethyl)-3,5-difluorobenzonitrile (B2601831) Derivatives

The design of novel derivatives of this compound is guided by several key principles aimed at systematically modifying its physicochemical and potential biological properties. The presence of fluorine atoms on the benzene (B151609) ring is a critical design element. Fluorine, being the most electronegative element, can significantly influence the electronic properties of the aromatic ring, affecting its reactivity and the pKa of the aminomethyl group. u-tokyo.ac.jpnih.gov This strategic fluorination can also enhance metabolic stability by blocking potential sites of oxidation. cambridgemedchemconsulting.com

Another core design principle revolves around the modulation of the compound's polarity, lipophilicity, and hydrogen bonding capabilities. Modifications to the aminomethyl and benzonitrile (B105546) functionalities are primary strategies to achieve these alterations. For instance, N-acylation or N-alkylation of the amino group can introduce a variety of substituents, thereby tuning the molecule's steric bulk and lipophilicity. Similarly, the benzonitrile group can be transformed into other functional groups to explore different chemical spaces and interactions. The development of new pharmacophores can be achieved by altering molecular properties through changes in chemical structure, shape, and polarity. nih.gov

Furthermore, the principles of bioisosterism are often employed, where one functional group is replaced by another with similar spatial and electronic characteristics. drughunter.comprinceton.edu This approach aims to retain or improve desired properties while potentially mitigating undesirable ones. The goal is to create a library of analogues with a spectrum of properties, allowing for a systematic exploration of structure-activity relationships in various chemical and biological contexts.

Synthesis of N-Substituted this compound Analogues

The primary amine of the aminomethyl group is a versatile handle for the synthesis of a wide array of N-substituted analogues. Standard acylation and alkylation reactions can be readily employed to introduce diverse functionalities.

N-Acylation: The reaction of this compound with various acylating agents such as acyl chlorides or acid anhydrides in the presence of a base like triethylamine (B128534) or pyridine (B92270) yields the corresponding N-acyl derivatives. This method allows for the introduction of a range of substituents, from simple alkyl amides to more complex aryl amides. The synthesis of N-trifluoromethyl amides from carboxylic acids has also been reported, offering another avenue for derivatization. nih.gov

N-Alkylation: Reductive amination is a common and efficient method for N-alkylation. This involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ, typically using reducing agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride, to yield the N-alkylated product. This approach is suitable for introducing primary, secondary, and even tertiary alkyl groups.

ReagentReaction TypeProduct
Acetyl chlorideN-AcylationN-((4-cyano-2,6-difluorophenyl)methyl)acetamide
Benzoyl chlorideN-AcylationN-((4-cyano-2,6-difluorophenyl)methyl)benzamide
BenzaldehydeReductive Amination4-((benzylamino)methyl)-3,5-difluorobenzonitrile
AcetoneReductive Amination3,5-difluoro-4-((isopropylamino)methyl)benzonitrile

Modification of the Benzonitrile Moiety for Functional Diversification

The benzonitrile group is a key functional moiety that can be chemically transformed into a variety of other functional groups, significantly diversifying the chemical properties of the resulting analogues.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(aminomethyl)-3,5-difluorobenzoic acid. This introduces a highly polar, acidic functional group, which can dramatically alter the solubility and potential interactions of the molecule. For instance, 4-amino-3,5-difluorobenzonitrile (B171853) can be treated with sodium hydroxide (B78521) and heated to reflux to achieve this transformation. nih.gov

Reduction to Primary Amine: The benzonitrile can be reduced to a primary amine, yielding (4-(aminomethyl)-3,5-difluorophenyl)methanamine. This reaction is typically carried out using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. This conversion results in a diamine structure, which can be a useful building block for further derivatization.

Conversion to Tetrazole: The nitrile group can undergo a [3+2] cycloaddition reaction with an azide (B81097), such as sodium azide, often in the presence of a Lewis acid or a Brønsted acid catalyst, to form a tetrazole ring. youtube.comacs.orgresearchgate.nettandfonline.com The resulting 5-(4-(aminomethyl)-3,5-difluorophenyl)-1H-tetrazole is considered a bioisostere of a carboxylic acid, offering similar acidic properties but with different steric and lipophilic characteristics. chalcogen.ro

ReactionReagentsProduct Functional Group
HydrolysisNaOH, H₂O, heatCarboxylic Acid
ReductionLiAlH₄ or H₂, CatalystPrimary Amine
CycloadditionNaN₃, Lewis/Brønsted AcidTetrazole

Introduction of Additional Functionalities onto the Fluorinated Phenyl Ring

The difluorinated phenyl ring of this compound can be further functionalized through aromatic substitution reactions. The directing effects of the existing substituents and the electronic nature of the ring will govern the position of the incoming group. The two fluorine atoms and the nitrile group are electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution (EAS). youtube.comuomustansiriyah.edu.iqmasterorganicchemistry.com However, the aminomethyl group, once the amine is appropriately protected, can act as an ortho-, para-directing group.

Conversely, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing groups. researchgate.netresearchgate.netnih.govnih.gov The fluorine atoms themselves can potentially be displaced by strong nucleophiles under certain conditions.

The specific outcome of these reactions will depend on the reaction conditions and the nature of the incoming electrophile or nucleophile. Careful consideration of the directing effects and the reactivity of the substituted benzene ring is crucial for the successful synthesis of further functionalized analogues.

Bioisosteric Replacements and Their Impact on Chemical Properties and Reactivity

Bioisosteric replacement is a powerful strategy in analogue design to modulate the chemical and physical properties of a molecule while aiming to maintain or improve its desired activities. cambridgemedchemconsulting.comdrughunter.comprinceton.edu

Aminomethyl Group Bioisosteres: The aminomethyl group can be replaced with other functionalities that can mimic its size, shape, and hydrogen bonding capabilities. For example, a hydroxylaminomethyl or a methoxymethyl group could be considered as potential bioisosteres. These substitutions would alter the basicity and hydrogen bonding profile of this part of the molecule.

Benzonitrile Bioisosteres: The benzonitrile moiety can be replaced with a variety of bioisosteres. As mentioned earlier, a tetrazole ring is a common bioisostere for the carboxylic acid that can be derived from the nitrile. Other potential replacements for the nitrile group itself include an oxadiazole, a triazole, or even a simple acetyl group, each imparting distinct electronic and steric properties to the molecule. nih.gov For instance, 2-substituted benzonitriles have been identified as effective bioisosteres for 4-substituted pyridines. researchgate.net

The impact of these bioisosteric replacements on chemical properties can be significant. For example, replacing the nitrile with a more polar group like a tetrazole would increase the acidity and likely the aqueous solubility. Conversely, replacing the aminomethyl group with a less polar bioisostere could increase lipophilicity. These changes in physicochemical properties can, in turn, affect the reactivity of the molecule in subsequent synthetic steps and its interactions in various chemical systems.

Original Functional GroupBioisosteric ReplacementPotential Impact on Properties
-CH₂NH₂ (Aminomethyl)-CH₂OH (Hydroxymethyl)Loss of basicity, altered hydrogen bonding
-CH₂NH₂ (Aminomethyl)-CH₂OCH₃ (Methoxymethyl)Increased lipophilicity, loss of hydrogen bond donor
-CN (Nitrile)1H-Tetrazol-5-ylIncreased acidity, increased polarity
-CN (Nitrile)1,2,4-Oxadiazol-5-ylAltered electronic and steric profile

Theoretical and Computational Chemistry Studies on 4 Aminomethyl 3,5 Difluorobenzonitrile

Prospective Quantum Mechanical Investigations

Quantum mechanical calculations are central to understanding a molecule's electronic structure and bonding. For 4-(Aminomethyl)-3,5-difluorobenzonitrile (B2601831), these investigations would typically involve methods like Density Functional Theory (DFT) to elucidate its fundamental properties.

Frontier Molecular Orbital (FMO) Analysis

FMO theory is crucial for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). An analysis of this compound would calculate the energy levels of these orbitals. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A hypothetical FMO analysis would likely show significant orbital contributions from the aminomethyl group, the nitrile group, and the fluorinated benzene (B151609) ring, indicating the most probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Expected Value Range Significance
HOMO Energy -5 to -8 eV Indicates electron-donating capability
LUMO Energy -1 to 1 eV Indicates electron-accepting capability
HOMO-LUMO Gap 4 to 7 eV Relates to chemical reactivity and stability

Note: This table is illustrative and not based on published data for the specific compound.

Charge Distribution and Electrostatic Potential Maps

Electrostatic Potential (ESP) maps are three-dimensional visualizations of the charge distribution around a molecule. They use a color scale to indicate electron-rich (typically red) and electron-poor (typically blue) regions. For this compound, an ESP map would be expected to show a negative potential (red) around the nitrogen atom of the nitrile group and the fluorine atoms due to their high electronegativity. A positive potential (blue) would likely be observed around the aminomethyl group's hydrogen atoms. This information is invaluable for predicting how the molecule will interact with other molecules, such as biological targets or reactants.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. Conformational analysis of this compound would involve calculating the energy associated with the rotation around its single bonds, particularly the C-C bond connecting the aminomethyl group to the benzene ring.

A Potential Energy Surface (PES) map plots the molecule's energy as a function of its geometric parameters. By mapping the PES, researchers can identify the most stable, low-energy conformations (global and local minima) and the energy barriers (transition states) between them. For this molecule, the analysis would reveal the preferred orientation of the -CH2NH2 group relative to the fluorinated ring.

Mechanistic Elucidation of Reactions

Computational modeling can be used to trace the step-by-step pathway of a chemical reaction, identifying transition states and intermediates. This allows for a detailed understanding of the reaction mechanism. For instance, studying the reaction of the aminomethyl group or the nitrile group would involve calculating the activation energies for different possible pathways, thereby predicting the most likely reaction product.

Solvent Effects and Solvation Models

Many chemical reactions and biological processes occur in solution. The surrounding solvent can significantly influence a molecule's conformation and reactivity. Theoretical studies would incorporate solvation models, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents (e.g., water, ethanol) on the properties of this compound. These models help predict how the molecule's electronic structure and stability might change in various environments.

Prediction of Chemical Reactivity and Selectivity

While the specific data for this compound remains to be computationally determined and published, the established methodologies of theoretical chemistry provide a clear roadmap for future research into this and other complex molecules.

Advanced Methodologies in 4 Aminomethyl 3,5 Difluorobenzonitrile Research

Mechanistic Investigations of Reaction Pathways

A thorough understanding of the reaction pathways involved in the synthesis of 4-(aminomethyl)-3,5-difluorobenzonitrile (B2601831) is crucial for optimizing reaction conditions and maximizing product yield and purity. The primary route to this compound typically involves the reduction of a 3,5-difluorobenzonitrile (B1349092) derivative. Mechanistic investigations focus on elucidating the step-by-step process of this transformation.

Kinetic and Thermodynamic Studies

Kinetic studies are fundamental to understanding the rates of chemical reactions. For the synthesis of this compound, this involves monitoring the concentration of reactants, intermediates, and products over time under various conditions such as temperature, pressure, and catalyst loading. Such studies can reveal the rate-determining step of the reaction and provide valuable data for process optimization. For instance, in the catalytic hydrogenation of a substituted benzonitrile (B105546), kinetic analysis can help in determining the reaction order with respect to the substrate, hydrogen pressure, and catalyst concentration. acs.org

Thermodynamic studies, on the other hand, provide information about the energy changes that occur during a reaction, indicating its feasibility and the position of equilibrium. By determining parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), researchers can predict the spontaneity of the reaction and the theoretical maximum yield. Computational methods, such as Density Functional Theory (DFT), are increasingly being employed to calculate these thermodynamic parameters for complex molecules and reaction intermediates. mdpi.com

Table 1: Hypothetical Kinetic Data for the Reduction of a 3,5-Difluorobenzonitrile Derivative

ExperimentInitial Substrate Conc. (M)Hydrogen Pressure (bar)Catalyst Loading (mol%)Initial Rate (M/s)
10.11011.5 x 10⁻⁴
20.21013.0 x 10⁻⁴
30.12011.5 x 10⁻⁴
40.11023.0 x 10⁻⁴

This table is illustrative and does not represent actual experimental data.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the fate of atoms or functional groups during a chemical reaction, thereby providing unambiguous evidence for proposed reaction mechanisms. wikipedia.org In the synthesis of this compound, deuterium (B1214612) labeling can be particularly insightful. For example, if the reduction of the nitrile group is performed using a deuterium source (e.g., D₂ gas or NaBD₄), the position of the deuterium atoms in the final product can be determined by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This can help to elucidate the mechanism of hydride or hydrogen transfer to the nitrile carbon and nitrogen atoms.

Recent advancements in isotopic labeling also include the use of carbon-14 (B1195169) (¹⁴C) to label the nitrile group itself, which can be invaluable for studying potential side reactions or rearrangements. cea.fr

In-situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of reaction intermediates is a key goal of mechanistic studies. In-situ spectroscopic techniques allow for the real-time monitoring of a chemical reaction as it occurs, without the need for sampling and quenching. This provides a dynamic picture of the reaction progress and can lead to the identification of transient or unstable intermediates.

For the synthesis of this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed. mdpi.comresearchgate.net For example, the disappearance of the characteristic nitrile (C≡N) stretching vibration and the appearance of new bands corresponding to the amine (N-H) group can be monitored in real-time. This data, when combined with chemometric analysis, can provide concentration profiles of the reactants, intermediates, and products throughout the reaction. frontiersin.orgnih.gov

High-Throughput Synthesis and Screening Approaches for Derivatization

The derivatization of this compound is a common strategy for discovering new molecules with desired biological activities. High-throughput synthesis and screening (HTS) techniques have revolutionized this process by enabling the rapid preparation and evaluation of large libraries of compounds.

Automated synthesis platforms can be used to perform a multitude of reactions in parallel, varying the reactants, catalysts, and reaction conditions. For example, the aminomethyl group of this compound can be readily acylated, alkylated, or sulfonylated with a diverse range of reagents to generate a library of amide, amine, or sulfonamide derivatives.

Once synthesized, these compound libraries can be rapidly screened for their biological activity using automated assays. This parallel approach significantly accelerates the identification of lead compounds for further development.

Table 2: Example of a High-Throughput Derivatization Scheme

WellAmine SubstrateAcylating AgentCatalyst
A1This compoundAcetyl chloridePyridine (B92270)
A2This compoundBenzoyl chloridePyridine
B1This compoundMethanesulfonyl chlorideTriethylamine (B128534)
B2This compoundToluenesulfonyl chlorideTriethylamine

This table represents a small subset of a larger high-throughput screening plate.

Application of Advanced Analytical Techniques for Process Control and Optimization

Robust and efficient manufacturing of this compound relies on precise control over the synthesis process. Process Analytical Technology (PAT) is a framework that aims to design, analyze, and control manufacturing processes through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comlongdom.orgresearchgate.net

Online monitoring techniques are a cornerstone of PAT. For instance, an in-situ spectroscopic probe (e.g., FTIR or Raman) can be integrated into the reaction vessel to continuously monitor the progress of the reaction. This real-time data allows for immediate adjustments to process parameters, such as temperature or reagent addition rate, to maintain optimal conditions and ensure consistent product quality.

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for detailed process understanding and impurity profiling. ijprajournal.comajrconline.org For example, online High-Performance Liquid Chromatography (HPLC) can be used to separate the reaction mixture in real-time, with the eluent being analyzed by a mass spectrometer (LC-MS) or a diode-array UV detector (LC-DAD). This provides detailed information on the formation of the desired product and the generation of any impurities, which is critical for process optimization and ensuring the final product meets stringent purity requirements. ijprajournal.comajrconline.orgijsdr.orgbiomedres.us

Table 3: Advanced Analytical Techniques for Process Control

TechniqueApplicationInformation Obtained
In-situ FTIR/RamanReal-time reaction monitoringConcentration profiles of reactants, intermediates, and products
Online HPLCProcess optimization, impurity trackingSeparation and quantification of components in the reaction mixture
LC-MSImpurity identification and profilingMolecular weight and structural information of impurities
LC-DADQuantification and preliminary identificationUV-Vis spectra of separated components

4 Aminomethyl 3,5 Difluorobenzonitrile As a Building Block in Complex Molecular Architectures

Utilization in the Synthesis of Heterocyclic Compounds

The strategic placement of a reactive primary amine (aminomethyl group) and a versatile nitrile group on a difluorinated benzene (B151609) ring makes 4-(aminomethyl)-3,5-difluorobenzonitrile (B2601831) a valuable precursor in the construction of elaborate heterocyclic systems. The fluorine atoms can enhance the metabolic stability and binding affinity of the final molecule, a desirable trait in medicinal chemistry.

A notable application of this building block is demonstrated in the synthesis of potent and selective muscarinic M1 and M4 receptor agonists, which are investigated for the treatment of central nervous system disorders. In a patented synthetic route, this compound serves as a crucial intermediate. google.com The primary amine of the molecule is utilized for the construction of a more complex spirocyclic lactam structure.

Specifically, the synthesis involves the reaction of this compound with compounds such as tert-butyl (1-oxa-7-azaspiro[3.5]nonan-7-yl)acetate. This reaction forms an amide bond, which is a key step toward building the final intricate heterocyclic framework. The nitrile group on the benzonitrile (B105546) moiety often remains for potential future modification or is a required feature for the biological activity of the final compound. This documented use underscores the compound's utility in providing the specific 3,5-difluorobenzyl motif to pharmacologically active heterocyclic agents. google.com

The reaction exemplifies how the aminomethyl group serves as a critical handle for coupling the fluorinated aromatic ring with other cyclic structures to create novel and complex molecular architectures.

Reactant 1Reactant 2Resulting Structure TypeApplicationReference
This compoundtert-Butyl (1-oxa-7-azaspiro[3.5]nonan-7-yl)acetateSpirocyclic Lactam IntermediateMuscarinic M1/M4 Receptor Agonists google.com

Role in Complex Natural Product Synthesis Frameworks

There is currently no specific information available in peer-reviewed literature or patents detailing the use of this compound as a building block in the total synthesis of complex natural products or their analogues. While the incorporation of fluorine into natural product scaffolds is a significant area of research to enhance their therapeutic properties, the application of this particular compound has not been documented.

Application as a Precursor in Polymer and Material Science Research

No published research or patent literature was identified that describes the application of this compound as a monomer or precursor in polymer synthesis or for the development of new materials.

Integration into Supramolecular Assemblies

There are no available studies on the crystal structure or the specific integration of this compound into supramolecular assemblies. The potential for this molecule to form hydrogen-bonded networks, due to its amine and nitrile groups, has not been experimentally explored in the available literature.

Future Directions and Emerging Research Avenues for 4 Aminomethyl 3,5 Difluorobenzonitrile

Exploration of Unconventional Synthetic Routes

The synthesis of fluorinated aromatic compounds is a well-established field of organic chemistry. nih.gov Traditional methods often involve nucleophilic aromatic substitution or diazotization-fluorination reactions on appropriately substituted precursors. However, the exploration of "unconventional" synthetic routes, such as those employing novel catalytic systems or enzymatic processes, is a burgeoning area of research. nih.gov

For instance, the use of cytochrome P450 enzymes to catalyze a variety of reactions, including C-N bond formation and hydroxylation, represents a potential avenue for the biocatalytic synthesis of fluorinated compounds. nih.gov These enzymatic methods can offer high selectivity under mild conditions. nih.gov Despite these general advancements, there is a lack of specific published research detailing the application of such unconventional synthetic methodologies to produce 4-(Aminomethyl)-3,5-difluorobenzonitrile (B2601831). The current literature does not provide data on alternative synthetic pathways, yield comparisons with traditional methods, or the exploration of greener synthetic strategies for this specific molecule.

Discovery of Novel Reactivity Patterns and Transformations

The chemical reactivity of this compound is dictated by its functional groups: the primary amine, the nitrile, and the fluorinated aromatic ring. The aminomethyl group can undergo a variety of reactions, such as acylation, alkylation, and Schiff base formation. The nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The fluorine atoms on the benzene (B151609) ring activate the aromatic system for nucleophilic substitution and can influence the regioselectivity of electrophilic aromatic substitution.

Potential for Development of New Chemical Probes and Reagents

Fluorinated compounds are of significant interest in the development of chemical probes and reagents due to the unique properties conferred by fluorine, such as high metabolic stability and the ability to act as a sensitive NMR probe. The structure of this compound suggests it could serve as a scaffold for the synthesis of more complex molecules with potential biological activity or as a reagent in specific chemical transformations.

However, the potential for its development into new chemical probes or reagents remains largely theoretical at this stage, as there is no specific published research on this topic. There are no documented examples of its incorporation into fluorescent probes, its use as a derivatizing agent for analytical purposes, or its application as a building block in the synthesis of positron emission tomography (PET) imaging agents.

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Synthesis Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the fields of chemistry and drug discovery. researchgate.netthieme-connect.com These technologies are being applied to a wide range of tasks, including the prediction of molecular properties, the design of novel compounds with desired activities, and the planning of efficient synthetic routes. researchgate.net For instance, AI algorithms can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations or to propose retrosynthetic pathways for complex molecules. researchgate.net

The application of AI and ML to the molecular design and synthesis planning of fluorinated compounds is an active area of research. researchgate.net These computational tools have the potential to accelerate the discovery of new fluorinated molecules with optimized properties and to identify more efficient ways to synthesize them.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Aminomethyl)-3,5-difluorobenzonitrile?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed coupling reactions. For example, a Buchwald-Hartwig amination or Suzuki-Miyaura coupling can introduce the aminomethyl group to a pre-functionalized 3,5-difluorobenzonitrile core. Evidence from similar compounds (e.g., triazolopyrimidine derivatives) shows that Pd(OAc)₂ with XPhos ligand and Cs₂CO₃ as a base in solvents like THF or dioxane is effective for such transformations . Precursor halogenation (e.g., bromination) at the 4-position of 3,5-difluorobenzonitrile may precede the coupling step.

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key characterization techniques include:

  • ¹H/¹³C NMR : Fluorine atoms induce distinct splitting patterns (e.g., doublets of doublets) in aromatic protons. The aminomethyl group (-CH₂NH₂) appears as a triplet near δ 3.2–3.5 ppm (¹H) and δ 40–45 ppm (¹³C) .
  • HRMS (ESI) : Accurate mass analysis confirms molecular formula (e.g., [M+H]⁺ for C₈H₇F₂N₂ requires m/z 177.0575).
  • HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Q. What are the key functional groups and their reactivity in this compound?

  • Methodological Answer :

  • Nitrile (-C≡N) : Participates in nucleophilic additions (e.g., with Grignard reagents) or reductions (e.g., LiAlH₄ to form aminomethyl derivatives).
  • Aminomethyl (-CH₂NH₂) : Prone to acylation or sulfonation. The amine can also act as a ligand in metal coordination.
  • Fluorine Substituents : Electron-withdrawing effects stabilize aromatic rings and direct electrophilic substitution to meta/para positions .

Q. What are the recommended storage conditions for this compound?

  • Methodological Answer : Store at 2–8°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Protect from light using amber glass vials. Desiccants (e.g., silica gel) are recommended due to potential moisture sensitivity of the nitrile group .

Q. Which solvents are suitable for reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility for coupling reactions. For reductions (e.g., nitrile to amine), ethanol or THF with Pd/C and H₂ gas is effective. Avoid protic solvents if the aminomethyl group is unprotected .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (XPhos vs. SPhos) for coupling efficiency .
  • Temperature Control : Lower temperatures (50–80°C) reduce side reactions in amination steps.
  • Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) or recrystallization from EtOH/water mixtures to isolate high-purity product .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., amine proton exchange) by acquiring spectra at −40°C.
  • 2D NMR (HSQC, HMBC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings.
  • Isotopic Labeling : Introduce ¹⁵N or ¹⁹F labels to track specific groups .

Q. What is the role of fluorine substituents in modulating biological activity?

  • Methodological Answer : Fluorine enhances metabolic stability and membrane permeability. Computational studies (e.g., DFT) can predict electronic effects on binding affinity. Compare bioactivity of 3,5-difluoro vs. non-fluorinated analogs in enzyme inhibition assays .

Q. What strategies enable selective functionalization of the aminomethyl group?

  • Methodological Answer :

  • Protection/Deprotection : Use Boc or Fmoc groups to temporarily block the amine during nitrile transformations.
  • Chemoselective Reagents : Employ pentafluorophenyl esters for acylation without affecting the nitrile .

Q. What challenges arise in scaling up the synthesis of this compound?

  • Methodological Answer :

  • Exothermic Reactions : Use flow chemistry to control heat generation in nitrile formation.
  • Catalyst Recovery : Implement Pd scavengers (e.g., QuadraSil™ MP) to reduce metal contamination.
  • By-Product Management : Optimize workup steps (e.g., aqueous washes) to remove halogenated impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.